molecular formula C14H11N5O4 B2398496 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1323398-05-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2398496
CAS RN: 1323398-05-5
M. Wt: 313.273
InChI Key: OIZVHNCWUGJPGO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C14H11N5O4 and its molecular weight is 313.273. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Research into heterocyclic compounds, which share structural similarities with N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide, has demonstrated their utility in synthesizing novel compounds with potential insecticidal, antimicrobial, and anti-inflammatory properties. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis, showcasing the potential of such compounds in agricultural pest management (Fadda et al., 2017). Additionally, derivatives of similar structural frameworks have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities in mice, revealing their potential in developing new therapeutic agents (Doğruer et al., 1997).

Antitumor and Antimicrobial Agents

The structural analogs of this compound have been investigated for their antitumor and antimicrobial efficacy. Synthesis of pyridotriazolopyrimidines as antitumor agents has been reported, highlighting the potential of such compounds in cancer research and therapy (Abdallah et al., 2017). Moreover, the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been explored, demonstrating their potential in addressing microbial infections (Abunada et al., 2008).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c20-12(16-9-2-3-10-11(6-9)23-8-22-10)7-19-14(21)18-5-1-4-15-13(18)17-19/h1-6H,7-8H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVHNCWUGJPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.